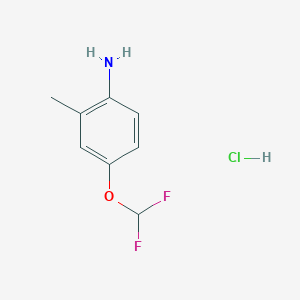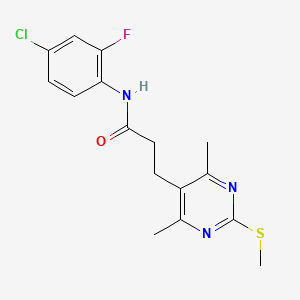
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including histone deacetylases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and may have potential use as an anticancer agent. It has also been shown to have anti-inflammatory properties, and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is its versatility in scientific research. It can be used as a building block in the synthesis of various compounds, and may have potential use as a ligand in coordination chemistry. However, one of the main limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole. One potential direction is the study of its potential use as an anticancer agent, and its mechanism of action in inhibiting cancer cell growth. Another potential direction is the study of its potential use in the treatment of inflammatory diseases, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with 2,2-difluoroethylamine hydrochloride and isobutyl chloroformate in the presence of triethylamine. The reaction is carried out at room temperature under an inert atmosphere, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds, including potential pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)5-16-6-9-8(11)3-14-15(9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCROAHMFOOEXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)
![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)


![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)